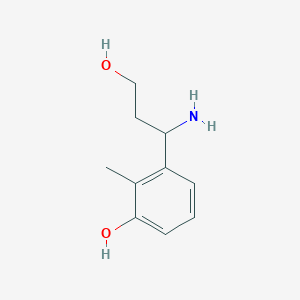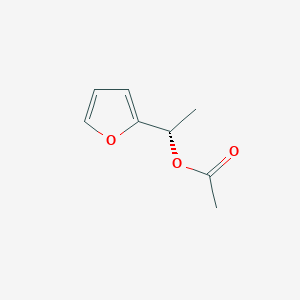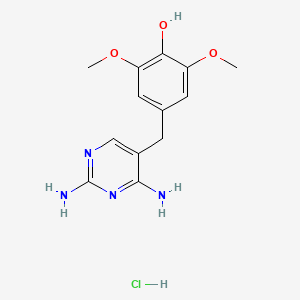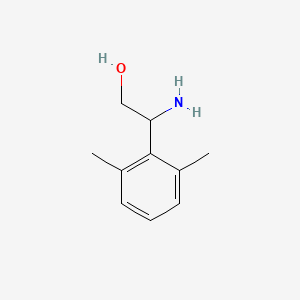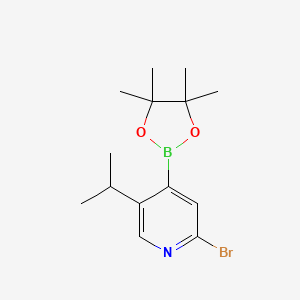![molecular formula C9H7ClOS B12966537 6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B12966537.png)
6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one is an organic compound belonging to the class of benzothiophenes. This compound is characterized by a chlorine atom at the 6th position, a methyl group at the 2nd position, and a ketone functional group at the 3rd position of the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-chlorothiophene as a starting material, which undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and scalability.
化学反応の分析
Types of Reactions
6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
科学的研究の応用
6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity. Pathways involved may include apoptosis, DNA repair, and signal transduction .
類似化合物との比較
Similar Compounds
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
- 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride
- 3-Chloro-N,N-dimethylbenzo[b]thiophene-2-carboxamide
Uniqueness
6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C9H7ClOS |
|---|---|
分子量 |
198.67 g/mol |
IUPAC名 |
6-chloro-2-methyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C9H7ClOS/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-5H,1H3 |
InChIキー |
CHTOSQYJNWZJFD-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)C2=C(S1)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


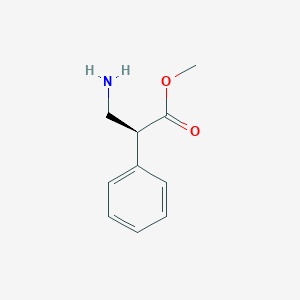



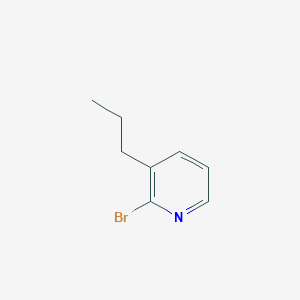
![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)
